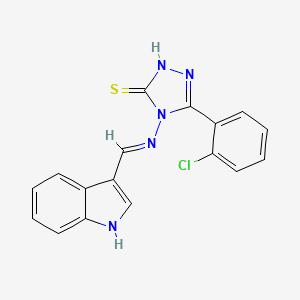

4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

This compound belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a heterocyclic triazole ring with a sulfur atom at position 5 and a thione functional group. Key structural features include:

- Indole moiety: The 1H-indol-3-yl group is linked via a methyleneamino (-CH=N-) bridge at position 4 of the triazole ring.

- Chlorophenyl substituent: A 2-chlorophenyl group is attached at position 3, contributing to steric and electronic effects.

Properties

CAS No. |

478254-33-0 |

|---|---|

Molecular Formula |

C17H12ClN5S |

Molecular Weight |

353.8 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-4-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H12ClN5S/c18-14-7-3-1-6-13(14)16-21-22-17(24)23(16)20-10-11-9-19-15-8-4-2-5-12(11)15/h1-10,19H,(H,22,24)/b20-10+ |

InChI Key |

TUMVEKIFKXALBN-KEBDBYFISA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. The compound under discussion has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against human glioblastoma and melanoma cells, demonstrating significant cytotoxicity attributed to its structural features, which include the indole and chlorophenyl moieties .

Case Study: Cytotoxicity Testing

A study evaluated the compound's effectiveness against multiple cancer cell lines using the MTT assay. The results indicated that this compound had an IC50 value in the range of 10–30 µM, suggesting potent anticancer activity compared to standard treatments like cisplatin .

Antimicrobial Properties

The triazole ring is known for its antimicrobial activity. Preliminary investigations into the compound's efficacy against various bacterial strains have shown that it possesses significant antibacterial properties. This makes it a candidate for further development as an antimicrobial agent.

Case Study: Antibacterial Screening

In vitro studies have been conducted to assess the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable zone of inhibition, suggesting its potential as a therapeutic agent against bacterial infections .

Antioxidant Activity

Antioxidants play a crucial role in combating oxidative stress-related diseases. The compound has been evaluated for its antioxidant capacity using various assays such as DPPH and ABTS radical scavenging tests.

Case Study: Antioxidant Assays

Research indicates that this compound exhibits significant radical scavenging activity, which may contribute to its potential health benefits in preventing oxidative damage .

Neuroprotective Effects

The neuroprotective potential of triazole derivatives has been a subject of interest due to their ability to modulate neurotransmitter systems. Studies suggest that this specific compound may offer protective effects against neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

Animal studies have demonstrated that administration of this compound can reduce neuroinflammation and improve cognitive functions in models of Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The target compound’s indole moiety distinguishes it from analogs with quinoline (compound 24) or biphenyl groups (compound 6b). Indole’s electron-rich nature may enhance π-π stacking in biological targets .

- Microwave synthesis (compound 6b) improves reaction efficiency (e.g., shorter time, higher yield) compared to traditional reflux methods (compound 24) .

Structural and Crystallographic Insights

Table 2: Bond Lengths and Crystallographic Data

Key Observations :

- The C-S bond length in triazole-thiones (~1.67–1.68 Å) is consistent across derivatives, reflecting minimal electronic perturbation from substituents .

- Chlorophenyl groups (target compound) may introduce C-H···Cl interactions, influencing crystal packing and solubility .

Table 3: Bioactivity of Selected Analogs

Key Observations :

- Chlorophenyl groups (target compound) may improve lipophilicity, enhancing cell permeability compared to hydrophilic pyridyl analogs .

Q & A

Q. What are the established synthetic routes for 4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, and how is structural integrity validated?

The synthesis typically involves multi-step condensation reactions, starting with the formation of the triazole-thione core followed by Schiff base formation with the indole moiety. Key intermediates are purified via recrystallization (e.g., ethanol/water mixtures). Structural validation employs Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Fourier Transform Infrared (FTIR) spectroscopy to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹), and elemental analysis to verify molecular composition .

Q. What spectroscopic and computational methods are used to characterize the compound’s electronic and geometric properties?

UV-Vis spectroscopy identifies π→π* and n→π* transitions in the aromatic and conjugated systems. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) optimize molecular geometry, predict vibrational frequencies, and correlate experimental NMR/IR data with theoretical models. HOMO-LUMO analysis reveals electronic transitions and reactivity .

Q. How is crystallographic data for this compound refined, and what software is recommended?

Single-crystal X-ray diffraction data are refined using SHELXL , a robust program for small-molecule crystallography. The process involves iterative cycles of least-squares refinement against F² data, with anisotropic displacement parameters for non-H atoms. WinGX or ORTEP-3 is used for visualization and validation of thermal ellipsoids and bond geometries .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

Discrepancies in vibrational frequencies or NMR chemical shifts often arise from solvent effects or incomplete basis sets in DFT. To address this:

Q. What strategies optimize the refinement of disordered regions in the crystal structure?

For disordered solvent molecules or flexible substituents:

Q. How does the substitution pattern (e.g., 2-chlorophenyl vs. 3-methylphenyl) influence biological activity?

Substituent effects are studied via Structure-Activity Relationship (SAR) models:

- Replace the 2-chlorophenyl group with electron-withdrawing/donating analogs.

- Assess antimicrobial or antitumor activity using standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity).

- Correlate activity with steric/electronic parameters (Hammett constants, logP) from QSAR analyses .

Q. What experimental and theoretical approaches validate non-covalent interactions (e.g., hydrogen bonding, π-stacking) in the solid state?

- Hirshfeld surface analysis maps close contacts (e.g., C–H⋯S, N–H⋯O).

- Quantum Theory of Atoms in Molecules (QTAIM) calculates bond critical points and electron density topology.

- Compare interaction energies with DFT-D3 dispersion-corrected methods .

Methodological Tables

Table 1. Key Crystallographic Refinement Parameters for Related Triazole-thiones

| Compound ID | Space Group | R-factor (%) | Disordered Regions | Software Used |

|---|---|---|---|---|

| Example 1 | P 1 | 4.4 | Solvent molecules | SHELXL, PLATON |

| Example 2 | C2/c | 3.1 | Rotating aryl group | SHELXTL, OLEX2 |

| Data adapted from |

Table 2. Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies (cm⁻¹)

| Mode | Experimental (IR) | B3LYP/6-311G(d,p) | Error (%) |

|---|---|---|---|

| C=N stretch | 1598 | 1612 | 0.9 |

| N–H bend | 1520 | 1535 | 1.0 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.